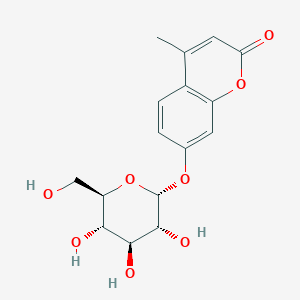

4-Methylumbelliferyl alpha-D-glucopyranoside

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPTGPSBJVHCN-JZYAIQKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863699 | |

| Record name | 4-Methylumbelliferyl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17833-43-1 | |

| Record name | 4-Methylumbelliferyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17833-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017833431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02639 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylumbelliferyl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(α-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylumbelliferyl α-D-glucopyranoside: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties and applications of 4-Methylumbelliferyl α-D-glucopyranoside, a key fluorogenic substrate for α-glucosidase. Tailored for researchers, scientists, and drug development professionals, this document details the compound's characteristics, experimental protocols for its use, and its influence on cellular signaling pathways.

Core Chemical Properties

4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) is a heterocyclic compound widely used in biochemical assays. Its utility stems from its enzymatic cleavage by α-glucosidase to produce D-glucose and the highly fluorescent compound 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is notably pH-dependent, a critical consideration for assay development.[1]

Below is a summary of the key chemical and physical properties of 4-Methylumbelliferyl α-D-glucopyranoside:

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₈ |

| Molecular Weight | 338.31 g/mol [2] |

| Appearance | White to off-white crystalline powder[3] |

| Purity | >99%[2] |

| Storage Temperature | -20°C[2][4] |

| Shelf Life | 1.5 years[2] |

Solubility:

| Solvent | Concentration |

| Pyridine | 50 mg/mL[2][5] |

| DMSO | 50 mg/mL[6] |

| DMF | 5 mg/mL[6] |

| 2% Acetone/Water (1:1) | Soluble[2][4] |

The enzymatic product, 4-methylumbelliferone (4-MU), exhibits pH-dependent fluorescence. Its excitation and emission maxima vary with pH, a crucial factor in designing and optimizing fluorescence-based enzyme assays.

| pH Range | Excitation Maximum (λex) | Emission Maximum (λem) |

| Low (1.97-6.72) | 320 nm[1] | 445-455 nm (increases as pH decreases)[1] |

| High (7.12-10.3) | 360 nm[1] | 445-455 nm[1] |

Enzymatic Reaction and Detection

The core application of 4-MUG is as a fluorogenic substrate for α-glucosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond in 4-MUG, releasing the fluorescent 4-MU molecule. This reaction forms the basis of a sensitive and widely used assay for measuring α-glucosidase activity.

Detailed Experimental Protocol: α-Glucosidase Activity Assay

This protocol outlines a general procedure for determining α-glucosidase activity using 4-MUG in a 96-well plate format. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental conditions.

Materials:

-

4-Methylumbelliferyl α-D-glucopyranoside (Substrate)

-

α-Glucosidase enzyme solution

-

Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.0-6.0)

-

Stop Solution (e.g., 0.2 M glycine-NaOH buffer, pH 10.5)

-

96-well black microplate (for fluorescence reading)

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve 4-MUG in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with assay buffer to the desired working concentration (e.g., 1-5 mM).

-

Dilute the α-glucosidase enzyme in cold assay buffer to the desired concentration.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 20 µL of the enzyme solution to the appropriate wells.

-

Include a negative control with 20 µL of assay buffer instead of the enzyme.

-

-

Initiate Reaction:

-

Add 20 µL of the 4-MUG working solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). Protect the plate from light.

-

-

Terminate Reaction:

-

Stop the reaction by adding 100 µL of the stop solution to each well. The high pH of the stop solution also enhances the fluorescence of the liberated 4-MU.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control from the experimental wells.

-

Enzyme activity can be quantified by comparing the fluorescence to a standard curve of 4-methylumbelliferone.

-

Involvement in Cellular Signaling Pathways

Recent research has revealed that 4-methylumbelliferone (4-MU), the product of the enzymatic reaction, is not merely a fluorescent reporter but also an active biological molecule. Notably, 4-MU has been shown to inhibit the synthesis of hyaluronic acid (HA).[4][7][8] This inhibition occurs through two primary mechanisms: the depletion of the cellular UDP-glucuronic acid pool and the downregulation of hyaluronan synthase (HAS) gene expression.[3][7][8]

The inhibition of HA synthesis by 4-MU has downstream effects on key cellular signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial in cell proliferation, survival, and migration.[6][9]

Studies have demonstrated that 4-MU can inhibit the phosphorylation of AKT and S6, key components of the PI3K/AKT pathway.[6][9] Conversely, it has been observed to increase the phosphorylation of ERK1/2, p38, and JNK, which are central to the MAPK signaling cascade.[6][10] These modulatory effects on critical signaling pathways underscore the potential of 4-MU as a therapeutic agent, particularly in cancer research where these pathways are often dysregulated.[6][9]

This technical guide provides a foundational understanding of 4-Methylumbelliferyl α-D-glucopyranoside for its effective application in research and development. The provided data and protocols are intended to serve as a starting point for assay design and further investigation into the broader biological effects of its fluorescent product, 4-methylumbelliferone.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. The hyaluronic acid inhibitor 4-methylumbelliferone is an NSMase2 activator-role of Ceramide in MU anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative Effect of 4-Methylumbelliferone in Epithelial Ovarian Cancer Cells Is Mediated by Disruption of Intracellular Homeostasis and Regulation of PI3K/AKT and MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. daneshyari.com [daneshyari.com]

- 8. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferative Effect of 4-Methylumbelliferone in Epithelial Ovarian Cancer Cells Is Mediated by Disruption of Intracellular Homeostasis and Regulation of PI3K/AKT and MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Synthesis and Purification of 4-Methylumbelliferyl α-D-Glucopyranoside: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Methylumbelliferyl α-D-glucopyranoside, a widely used fluorogenic substrate for the detection of α-glucosidase activity. This compound is of significant interest in biomedical research and clinical diagnostics, particularly in the study of lysosomal storage disorders such as Pompe disease. This document outlines a detailed chemical synthesis protocol based on the Koenigs-Knorr reaction, purification methodologies, and a discussion of the relevant biological pathways.

Chemical and Physical Properties

4-Methylumbelliferyl α-D-glucopyranoside is a stable, crystalline solid. Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₈ |

| Molecular Weight | 338.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (Typical) | ≥98% (TLC, HPLC) |

| Solubility | Soluble in DMSO (50 mg/mL), DMF (5 mg/mL), and pyridine (50 mg/mL). Sparingly soluble in water.[1] |

| Fluorescence | The product of enzymatic cleavage, 4-methylumbelliferone, exhibits fluorescence with excitation maxima at ~320 nm and ~360 nm and an emission maximum around 445-455 nm, which is pH-dependent.[2] |

| Storage | Store at -20°C, protected from light. |

Synthesis of 4-Methylumbelliferyl α-D-Glucopyranoside

The most common and effective method for the synthesis of 4-Methylumbelliferyl α-D-glucopyranoside is the Koenigs-Knorr reaction. This method involves the glycosylation of 4-methylumbelliferone with a protected glycosyl halide, followed by deprotection. The overall synthetic scheme is presented below.

Caption: Workflow for the synthesis of 4-Methylumbelliferyl α-D-glucopyranoside.

Experimental Protocol: Koenigs-Knorr Synthesis

This protocol is a composite of established procedures for the Koenigs-Knorr reaction and deacetylation.

Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)

-

Reaction Setup: In a fume hood, dissolve 10 g of penta-O-acetyl-β-D-glucose in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Reaction: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen bromide gas through the solution with stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into 200 mL of ice-water. The product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum over phosphorus pentoxide. The typical yield for this step is approximately 65%.

Step 2: Glycosylation of 4-Methylumbelliferone

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5 g of 4-methylumbelliferone and 1.5 equivalents of freshly prepared silver carbonate in 100 mL of anhydrous dichloromethane.

-

Reaction: To the stirred suspension, add a solution of 1.2 equivalents of acetobromoglucose in 50 mL of anhydrous dichloromethane dropwise over 30 minutes at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/cyclohexane, 1:1 v/v).

-

Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with dichloromethane.

-

Extraction: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product. A typical yield for this coupling step is around 90%.

Step 3: Deprotection (Zemplén Deacetylation)

-

Reaction Setup: Dissolve the crude protected product from Step 2 in 100 mL of anhydrous methanol in a round-bottom flask.

-

Reaction: Add a catalytic amount of sodium methoxide (a few drops of a 0.5 M solution in methanol) to the solution. Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

-

Neutralization: Neutralize the reaction mixture with a few drops of acetic acid.

-

Isolation: Concentrate the solution under reduced pressure. The resulting crude product can then be purified. The typical yield for the deprotection step is approximately 56%.

Purification

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Column chromatography is the most effective method.

Protocol: Silica Gel Column Chromatography

-

Column Preparation: Pack a glass column with silica gel 60 using a slurry method with a non-polar eluent (e.g., cyclohexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in cyclohexane (e.g., starting from 3:1 and gradually increasing the polarity to pure ethyl acetate). For more polar impurities, a gradient of methanol in dichloromethane can be used.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain 4-Methylumbelliferyl α-D-glucopyranoside as a white solid.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

| Synthesis Step | Starting Materials | Product | Typical Yield (%) |

| Bromination | Penta-O-acetyl-β-D-glucose | Acetobromo-α-D-glucose | ~65 |

| Koenigs-Knorr Glycosylation | Acetobromoglucose, 4-Methylumbelliferone | 4-Methylumbelliferyl-2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside | ~90 |

| Deprotection | Protected Glucoside | 4-Methylumbelliferyl α-D-glucopyranoside | ~56 |

| Overall Yield (calculated) | Penta-O-acetyl-β-D-glucose, 4-Methylumbelliferone | 4-Methylumbelliferyl α-D-glucopyranoside | ~33 |

Biological Context and Signaling Pathways

4-Methylumbelliferyl α-D-glucopyranoside itself is not directly involved in signaling pathways but serves as a crucial tool to study them. Its primary application is as a fluorogenic substrate for α-glucosidase, an enzyme whose deficiency is linked to the lysosomal storage disorder Pompe disease.

In this context, the enzymatic reaction is part of the glycogenolysis pathway within the lysosome.

Caption: Enzymatic cleavage of 4-Methylumbelliferyl α-D-glucopyranoside.

Furthermore, the aglycone moiety, 4-methylumbelliferone (4-MU), is a known inhibitor of hyaluronan synthesis.[3][4][5] This inhibition occurs through two primary mechanisms: the depletion of the substrate UDP-glucuronic acid and the downregulation of hyaluronan synthase (HAS) expression.[2][4] This makes 4-MU a valuable tool for studying the role of hyaluronan in various physiological and pathological processes, including cancer progression and inflammation.

Caption: Inhibition of hyaluronan synthesis by 4-methylumbelliferone.

This dual relevance of the component parts of 4-Methylumbelliferyl α-D-glucopyranoside highlights its importance in diverse areas of biomedical research, from enzymatic diagnostics to the study of the extracellular matrix in disease.

References

- 1. Pompe disease: Shared and unshared features of lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduced chondrogenic matrix accumulation by 4-methylumbelliferone reveals the potential for selective targeting of UDP-glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Methylumbelliferyl α-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), a widely used fluorogenic substrate in biochemical assays. The guide details the enzymatic hydrolysis of 4-MUG by α-glucosidase, its applications in enzyme activity and inhibition studies, and provides detailed experimental protocols for its use.

Core Mechanism of Action

4-Methylumbelliferyl α-D-glucopyranoside is a non-fluorescent molecule that serves as a highly sensitive substrate for α-D-glucosidases (EC 3.2.1.20). The fundamental mechanism of action is based on the enzymatic cleavage of the α-glucosidic bond in 4-MUG by α-glucosidase. This hydrolysis reaction releases two products: α-D-glucose and the highly fluorescent compound 4-methylumbelliferone (4-MU), also known as hymecromone.[1][2][3]

The intensity of the fluorescence emitted by the liberated 4-MU is directly proportional to the α-glucosidase activity, allowing for precise and sensitive quantification of the enzyme's catalytic rate. This makes 4-MUG an invaluable tool for studying enzyme kinetics, screening for enzyme inhibitors, and diagnosing diseases associated with α-glucosidase deficiency, such as Pompe disease.[1][2]

The fluorescence of 4-methylumbelliferone is pH-dependent, with its emission intensity significantly increasing at alkaline pH.[1] Therefore, assays utilizing 4-MUG often include a step to raise the pH of the reaction mixture to an optimal level for fluorescence detection.

Quantitative Data

Physicochemical and Spectroscopic Properties of 4-MUG and 4-MU

| Property | 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) | 4-Methylumbelliferone (4-MU) |

| Molecular Formula | C₁₆H₁₈O₈ | C₁₀H₈O₃ |

| Molecular Weight | 338.31 g/mol | 176.17 g/mol |

| Appearance | White to off-white crystalline powder | White to yellowish crystalline powder |

| Fluorescence | Non-fluorescent | Highly fluorescent |

| Excitation Maximum (λex) | N/A | ~360-365 nm (pH > 9) |

| Emission Maximum (λem) | N/A | ~445-450 nm (pH > 9) |

Kinetic Parameters of α-Glucosidase with 4-MUG

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are crucial parameters for understanding the interaction between an enzyme and its substrate. While specific values can vary depending on the enzyme source, purity, and assay conditions, the following table provides illustrative kinetic parameters for α-glucosidase with different substrates. It is important to note that literature values for the kinetic constants of 4-MUG with various α-glucosidases are not always readily available in a consolidated format. The data for the related substrate, p-nitrophenyl α-D-glucopyranoside (pNPG), is often more frequently reported and is included for comparative purposes.

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Saccharomyces carlsbergensis | p-Nitrophenyl α-D-glucoside | 3.1 x 10⁻⁴ M | 134 x 10⁻⁶ mol min⁻¹ mg⁻¹ | [4] |

| Rabbit Muscle Acid α-Glucosidase | Maltose | 6.3 mM | Not specified | [5] |

| Rabbit Muscle Acid α-Glucosidase | Glycogen | 12 mM (non-reducing glucose units) | Not specified | [5] |

Researchers should experimentally determine the kinetic parameters for their specific enzyme and assay conditions for the most accurate results.

Experimental Protocols

Protocol for α-Glucosidase Activity Assay using 4-MUG

This protocol provides a general framework for measuring α-glucosidase activity in a 96-well microplate format.

Materials:

-

α-Glucosidase enzyme solution (e.g., from yeast, mammalian tissue, or recombinant source)

-

4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) stock solution (e.g., 10 mM in DMSO or buffer)

-

Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5-5.0 for acid α-glucosidase, or 0.1 M phosphate buffer, pH 6.8 for neutral α-glucosidase)

-

Stop Solution (e.g., 0.5 M sodium carbonate or glycine-NaOH buffer, pH 10.5)

-

4-Methylumbelliferone (4-MU) standard solution (for generating a standard curve)

-

Black, clear-bottom 96-well microplate

-

Microplate reader with fluorescence detection capabilities (Excitation: ~365 nm, Emission: ~445 nm)

-

Incubator

Procedure:

-

Prepare Reagents:

-

Dilute the α-glucosidase enzyme solution to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Prepare a working solution of 4-MUG by diluting the stock solution in the assay buffer. The final concentration in the assay should ideally be around the Km value, or varied for kinetic studies.

-

Prepare a series of dilutions of the 4-MU standard in the stop solution to generate a standard curve.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 20 µL of the diluted enzyme solution to the appropriate wells.

-

For blank wells, add 20 µL of assay buffer instead of the enzyme solution.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction:

-

Add 20 µL of the 4-MUG working solution to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for a predetermined time (e.g., 15-60 minutes). The incubation time should be sufficient to generate a measurable fluorescent signal but should remain within the linear range of the reaction.

-

-

Terminate the Reaction:

-

Stop the reaction by adding 100 µL of the stop solution to each well. The alkaline nature of the stop solution will also enhance the fluorescence of the liberated 4-MU.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the fluorescence of the sample wells.

-

Use the 4-MU standard curve to convert the fluorescence intensity values into the amount of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein (nmol/min/mg).

-

Protocol for α-Glucosidase Inhibition Assay using 4-MUG

This protocol is designed for screening potential inhibitors of α-glucosidase.

Materials:

-

All materials listed in the α-glucosidase activity assay protocol.

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., acarbose).

Procedure:

-

Prepare Reagents:

-

Prepare all reagents as described in the activity assay protocol.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).

-

-

Assay Setup:

-

In a 96-well plate, add 40 µL of assay buffer to each well.

-

Add 10 µL of the diluted test compound, positive control, or solvent (for the no-inhibitor control) to the respective wells.

-

Add 20 µL of the diluted enzyme solution to all wells except the blank wells. For blank wells, add 20 µL of assay buffer.

-

Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate the Reaction:

-

Add 20 µL of the 4-MUG working solution to all wells.

-

-

Incubation, Termination, and Measurement:

-

Follow steps 4, 5, and 6 from the α-glucosidase activity assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of test well - Fluorescence of blank) / (Fluorescence of no-inhibitor control - Fluorescence of blank)] x 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Enzymatic hydrolysis of 4-MUG by α-glucosidase.

General workflow for an α-glucosidase assay using 4-MUG.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and characterization of an alpha-glucosidase from Saccharomyces carlsbergensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic studies on the substrate specificity and active site of rabbit muscle acid alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorogenic Landscape of 4-Methylumbelliferyl α-D-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescent properties of 4-Methylumbelliferyl α-D-glucopyranoside (4-MU-α-Glc), a widely utilized fluorogenic substrate in biochemical assays. The focus of this document is to provide a comprehensive overview of its fluorescence spectrum, detailed experimental protocols for its use, and a clear visualization of the underlying enzymatic reaction.

Core Principles of Fluorescence

4-Methylumbelliferyl α-D-glucopyranoside is intrinsically non-fluorescent. Its utility as a fluorescent probe lies in its enzymatic hydrolysis by α-glucosidase, which cleaves the α-D-glucopyranoside linkage to release the highly fluorescent product, 4-Methylumbelliferone (4-MU), also known as hymecromone. The fluorescence of 4-MU is critically dependent on the pH of the surrounding medium, a factor that is leveraged in assay design to maximize signal detection.

Quantitative Fluorescence Data

The photophysical properties of the fluorescent product, 4-Methylumbelliferone (4-MU), are summarized below. It is important to note that these values, particularly the excitation and emission maxima, are highly pH-dependent.[1][2][3][4]

| Property | Value | Conditions |

| Excitation Maximum (λex) | 320 nm | Low pH (1.97-6.72)[1][2][3][4] |

| 360 nm | High pH (7.12-10.3)[1][2][3][4] | |

| 365 nm | 0.1 M Tris, pH 8.0 | |

| 380 nm | Water[5] | |

| Emission Maximum (λem) | 445-455 nm | pH-dependent; peak decreases as pH increases[1][2][3][4] |

| 440 nm | General, upon enzymatic cleavage[6][7][8] | |

| 448 nm | General[9] | |

| 449 nm | General | |

| Quantum Yield (Φf) | ~0.70 | Both anionic and neutral forms[10] |

| Molar Extinction Coefficient (ε) | 13,900 M⁻¹cm⁻¹ | at 317.5 nm in methanol |

Enzymatic Hydrolysis and Fluorescence Activation

The fundamental principle behind the use of 4-Methylumbelliferyl α-D-glucopyranoside is the enzymatic reaction catalyzed by α-glucosidase. This reaction converts a non-fluorescent substrate into a fluorescent product, allowing for the quantification of enzyme activity.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for a typical α-glucosidase activity assay using 4-Methylumbelliferyl α-D-glucopyranoside in a microplate format.

Materials and Reagents

-

Substrate Stock Solution: Prepare a stock solution of 4-Methylumbelliferyl α-D-glucopyranoside (e.g., 10 mM) in a suitable solvent such as DMSO or a mixture of acetone and water (1:1).[11] Store this solution protected from light at -20°C.

-

Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the specific α-glucosidase being studied. For instance, for acid α-glucosidase, a sodium acetate buffer (e.g., 0.1 M, pH 4.0-5.0) is commonly used.

-

Stop Solution: A high pH buffer is used to terminate the enzymatic reaction and maximize the fluorescence of the 4-Methylumbelliferone product. A common choice is 0.1-0.2 M glycine-NaOH buffer, pH 10.3-10.7.[12]

-

Enzyme Preparation: The α-glucosidase sample, which could be a purified enzyme, cell lysate, or tissue homogenate.

-

Standard: A standard solution of 4-Methylumbelliferone is required to generate a standard curve for quantifying the amount of product formed.

-

Microplate: A black, clear-bottom 96-well or 384-well microplate is recommended to minimize background fluorescence and light scattering.

Assay Procedure

-

Prepare Working Solutions:

-

Dilute the 4-Methylumbelliferyl α-D-glucopyranoside stock solution to the desired final concentration in the assay buffer. The optimal substrate concentration should be determined empirically but is often in the range of 0.1-1 mM.

-

Prepare serial dilutions of the 4-Methylumbelliferone standard in the assay buffer mixed with the stop solution.

-

-

Set up the Reaction Plate:

-

Add a specific volume of assay buffer to each well.

-

Add the enzyme preparation to the sample wells. For control wells, add the same volume of buffer or a heat-inactivated enzyme solution.

-

To initiate the reaction, add the substrate working solution to all wells. The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination and Fluorescence Measurement:

-

Stop the reaction by adding a volume of the stop solution to each well (e.g., 50-100 µL). This will raise the pH and maximize the fluorescence of the 4-MU product.

-

Measure the fluorescence intensity using a microplate reader with excitation set to approximately 360-365 nm and emission detection at around 440-450 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank (no enzyme) wells from all other readings.

-

Generate a standard curve by plotting the fluorescence intensity of the 4-Methylumbelliferone standards against their known concentrations.

-

Use the standard curve to determine the concentration of 4-MU produced in the enzymatic reactions.

-

Calculate the enzyme activity, typically expressed in units (e.g., µmol of product formed per minute) per mg of protein.

-

Applications in Research and Drug Development

The fluorogenic assay using 4-Methylumbelliferyl α-D-glucopyranoside is a cornerstone in various research and development areas:

-

Enzyme Kinetics: It provides a sensitive method for determining kinetic parameters such as Km and Vmax for α-glucosidases.

-

High-Throughput Screening: The assay is readily adaptable for high-throughput screening of potential α-glucosidase inhibitors, which are of interest in the development of therapeutics for diseases like diabetes.

-

Disease Diagnosis: This substrate is used in diagnostic assays for lysosomal storage disorders such as Pompe disease, which is characterized by a deficiency in acid α-glucosidase activity.[1][13][14]

-

Cellular and Tissue Analysis: It can be employed to measure α-glucosidase activity in cell lysates and tissue homogenates.[8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Methylumbelliferyl-α-D-Glucopyranoside | BIO Pharma Production [biopharmaproduction.com]

- 4. 4-Methylumbelliferyl-α-D-Glucopyranoside | Milan System [milansystem.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. α-glucosidase substrate, fluorogenic, ≥99% (TLC), powder | Sigma-Aldrich [sigmaaldrich.cn]

- 9. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 10. tandfonline.com [tandfonline.com]

- 11. You are being redirected... [bio-world.com]

- 12. researchgate.net [researchgate.net]

- 13. goldbio.com [goldbio.com]

- 14. Glycosynth - 4-Methylumbelliferyl alpha-D-glucopyranoside [glycosynth.co.uk]

4-Methylumbelliferyl alpha-D-glucopyranoside solubility in different solvents

An In-depth Technical Guide to the Solubility of 4-Methylumbelliferyl α-D-glucopyranoside

For researchers, scientists, and drug development professionals, understanding the solubility of 4-Methylumbelliferyl α-D-glucopyranoside is critical for its effective use as a fluorogenic substrate in various biochemical assays. This guide provides a comprehensive overview of its solubility in different solvents, detailed experimental protocols, and visual workflows to facilitate its application in the laboratory.

Solubility Profile of 4-Methylumbelliferyl α-D-glucopyranoside

4-Methylumbelliferyl α-D-glucopyranoside is a fluorogenic substrate used for the detection of α-glucosidase activity[1][2]. Upon enzymatic cleavage by α-glucosidase, the highly fluorescent product 4-methylumbelliferone (4-MU) is released, which can be quantified to determine enzyme activity[3][4]. The solubility of this compound is a key factor in preparing stock solutions and performing these assays accurately.

The solubility of 4-Methylumbelliferyl α-D-glucopyranoside in various common laboratory solvents is summarized in the table below. It is important to note that for some solvents, sonication may be recommended to aid dissolution[5].

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[4][6][7] | A clear, colorless to faintly yellow solution is formed[6]. |

| Dimethylformamide (DMF) | 20 mg/mL[6] | A clear, colorless to faintly yellow solution is formed[6]. Another source indicates solubility of 5 mg/mL[4][7]. |

| Pyridine | 50 mg/mL[8][9] | A clear, colorless to faintly yellow solution is formed[9]. Another source states solubility at a concentration of 1%[1]. |

| Methanol | Soluble[6] | Quantitative data not specified. |

| Acetone/Water (1:1) | 2% Solution | This equates to 20 mg/mL. |

| Water | Sparingly Soluble | One user reported difficulty in dissolving the compound in a phosphate-citrate buffer at 0.507 mg/mL, even with heating to 42°C[10]. This suggests low aqueous solubility. For a related compound, 4-Methylumbelliferyl α-D-galactopyranoside, solubility in water is reported as 50 mg/mL with the application of heat. |

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a general method for determining the aqueous solubility of a test compound like 4-Methylumbelliferyl α-D-glucopyranoside, adapted from standard laboratory procedures[11][12][13].

Materials:

-

4-Methylumbelliferyl α-D-glucopyranoside

-

Solvent of choice (e.g., DMSO for stock solution)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Microcentrifuge tubes

-

96-well filter plate

-

96-well collection plate (UV-transparent)

-

Vortex mixer

-

Shaker or agitator

-

Spectrophotometer (UV-Vis plate reader)

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 4-Methylumbelliferyl α-D-glucopyranoside in a suitable organic solvent, such as DMSO (e.g., 10 mM).

-

Preparation of Test Solutions:

-

Add a small aliquot of the stock solution to the aqueous buffer in a microcentrifuge tube or a well of a deep-well plate to achieve a desired final concentration (e.g., 10 µL of 10 mM stock into 190 µL of buffer for a final concentration of 500 µM in 5% DMSO)[11].

-

Prepare a series of dilutions if determining the solubility limit.

-

-

Equilibration:

-

Cap the tubes or seal the plate and agitate the solutions at room temperature for a set period (e.g., 1.5 to 24 hours) to allow the solution to reach equilibrium[11].

-

-

Separation of Undissolved Compound:

-

Quantification:

-

Carefully transfer the supernatant or filtrate to a UV-transparent 96-well plate.

-

Measure the absorbance of the solution at the λmax of 4-Methylumbelliferyl α-D-glucopyranoside (~318 nm)[4].

-

Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve of known concentrations.

-

Protocol for α-Glucosidase Activity Assay

This protocol outlines a fluorometric assay for measuring α-glucosidase activity using 4-Methylumbelliferyl α-D-glucopyranoside as the substrate[3].

Materials:

-

α-Glucosidase enzyme solution

-

4-Methylumbelliferyl α-D-glucopyranoside substrate solution (prepared in an appropriate buffer, may require a small amount of DMSO for solubilization)

-

Assay buffer (e.g., citrate-phosphate buffer, pH may need optimization)

-

Stop solution (e.g., high pH buffer like 0.1 M glycine-NaOH, pH 10.3)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the α-glucosidase enzyme to the desired concentration in the assay buffer.

-

Prepare the 4-Methylumbelliferyl α-D-glucopyranoside substrate solution in the assay buffer. If solubility is an issue, a stock solution in DMSO can be prepared and then diluted in the buffer, ensuring the final DMSO concentration is low enough not to affect enzyme activity.

-

-

Enzyme Reaction:

-

To each well of a black 96-well microplate, add the enzyme solution.

-

If testing for inhibitors, add the test compound and incubate with the enzyme for a predetermined time (e.g., 5-10 minutes at 37°C)[3].

-

Initiate the reaction by adding the substrate solution to each well.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 20-30 minutes)[3]. The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding the stop solution to each well. The high pH of the stop solution also enhances the fluorescence of the liberated 4-methylumbelliferone[4].

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 449 nm[4][6].

-

Data Analysis:

-

Subtract the fluorescence of a blank control (no enzyme) from all readings.

-

Enzyme activity is proportional to the fluorescence intensity. A standard curve of 4-methylumbelliferone can be used to quantify the amount of product formed.

-

Visualizations

The following diagrams illustrate the experimental workflows and the biochemical pathway relevant to the use of 4-Methylumbelliferyl α-D-glucopyranoside.

Caption: A flowchart illustrating the key steps in determining the aqueous solubility of a compound.

Caption: A diagram showing the procedural flow of a fluorometric α-glucosidase activity assay.

Caption: A simplified diagram of the α-glucosidase pathway in carbohydrate metabolism.

References

- 1. Glycosynth - 4-Methylumbelliferyl alpha-D-glucopyranoside [glycosynth.co.uk]

- 2. goldbio.com [goldbio.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 4-Methylumbelliferyl-α-D-Galactopyranoside | TargetMol [targetmol.com]

- 6. 4-甲基伞形酮 α- D -吡喃葡萄糖苷 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. You are being redirected... [bio-world.com]

- 9. 4-Methylumbelliferyl α-D-glucopyranoside α-glucosidasesubstrate 17833-43-1 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

In-Depth Technical Guide: Stability and Storage of 4-Methylumbelliferyl α-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), a widely used fluorogenic substrate for the detection of α-glucosidase activity. Proper handling and storage of this reagent are critical for ensuring the accuracy and reproducibility of experimental results.

Core Concepts: Stability of 4-Methylumbelliferyl α-D-glucopyranoside

The stability of 4-Methylumbelliferyl α-D-glucopyranoside is influenced by several factors, including temperature, pH, light, and the physical state of the compound (solid vs. solution). The primary degradation pathway is the hydrolysis of the α-glycosidic bond, which liberates the fluorescent product 4-methylumbelliferone (4-MU) and α-D-glucose. This auto-hydrolysis can lead to high background fluorescence and inaccurate measurements of enzyme activity.

Enzymatic Hydrolysis Pathway

The enzymatic cleavage of 4-Methylumbelliferyl α-D-glucopyranoside by α-glucosidase is the basis of its use in fluorescence-based assays.

Stability Data

Solid-State Stability and Storage

The solid, powdered form of 4-Methylumbelliferyl α-D-glucopyranoside is relatively stable when stored correctly.

| Parameter | Condition | Recommendation | Reported Stability |

| Temperature | Long-term | -20°C | ≥ 4 years[1] |

| Room Temperature | Recommended by some suppliers[2] | ||

| Light | General | Protect from light | Standard practice for fluorescent compounds |

| Inert Atmosphere | Not specified | Store in a tightly sealed container | To prevent moisture absorption |

Solution Stability and Storage

4-Methylumbelliferyl α-D-glucopyranoside is significantly less stable in solution, particularly in aqueous buffers. The glycosidic bond is susceptible to hydrolysis, which can be accelerated by temperature and pH.

| Solvent | Storage Temperature | Recommendation | Notes |

| Aqueous Buffer | 4°C | Prepare fresh daily | Decomposition of the β-anomer was observed overnight at room temperature. |

| DMSO (stock solution) | -20°C | Aliquot to avoid freeze-thaw cycles | Recommended for short to medium-term storage. |

| -80°C | Aliquot to avoid freeze-thaw cycles | Recommended for long-term storage (up to 1 year).[3] | |

| DMF | -20°C | Aliquot to avoid freeze-thaw cycles | Alternative solvent for stock solutions. |

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of 4-Methylumbelliferyl α-D-glucopyranoside in both solid and solution forms.

Solid-State Stability Protocol

This protocol assesses the long-term stability of the powdered compound under different storage conditions.

Methodology:

-

Aliquoting: Aliquot the solid 4-Methylumbelliferyl α-D-glucopyranoside into multiple airtight, light-protected vials.

-

Storage: Store the vials under various conditions (e.g., -20°C, 4°C, room temperature, and with/without light protection).

-

Time Points: At designated time points (e.g., 0, 1, 3, 6, 12, 24, and 48 months), take one vial from each storage condition for analysis.

-

Sample Preparation: Dissolve the solid in a standard buffer (e.g., 0.1 M citrate buffer, pH 6.8) to a working concentration.

-

Analysis:

-

Measure the fluorescence of the solution without enzyme to quantify the amount of auto-hydrolyzed 4-methylumbelliferone.

-

Perform a standardized α-glucosidase activity assay to assess the substrate's performance.

-

-

Comparison: Compare the results to the initial (time zero) measurements to determine the rate of degradation.

Solution Stability Protocol

This protocol is designed to evaluate the stability of 4-Methylumbelliferyl α-D-glucopyranoside in a specific solvent or buffer.

Methodology:

-

Solution Preparation: Prepare a stock solution of 4-Methylumbelliferyl α-D-glucopyranoside in the desired solvent (e.g., DMSO) and dilute it to the final working concentration in the test buffer (e.g., citrate buffer at pH 4.0).

-

Incubation: Incubate the solution at a specific temperature (e.g., 37°C).

-

Sampling: At various time intervals (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the solution.

-

Enzyme Assay: Use the aged substrate solution in a standard α-glucosidase activity assay to determine the remaining substrate integrity and performance.

-

Data Analysis: Plot the enzyme activity (or rate of fluorescence generation) as a function of the substrate incubation time. A decrease in activity indicates degradation of the substrate.

Recommended Storage and Handling Procedures

Adherence to proper storage and handling protocols is paramount for maintaining the integrity of 4-Methylumbelliferyl α-D-glucopyranoside.

Key Handling Considerations:

-

Hygroscopic Nature: The solid compound can absorb moisture, which may accelerate degradation. It is advisable to handle it in a low-humidity environment and store it in a desiccator.

-

Light Sensitivity: Both the solid and solutions are light-sensitive. Use amber vials or wrap containers with aluminum foil.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions should be avoided as they can lead to degradation. Aliquoting into single-use volumes is highly recommended.

-

pH of Aqueous Solutions: Be mindful that the glycosidic bond is susceptible to hydrolysis, which can be pH-dependent. Prepare aqueous solutions fresh and use them promptly. The lactone ring of the liberated 4-methylumbelliferone is also prone to hydrolysis at high pH.

By following these guidelines, researchers can ensure the stability and reliability of their 4-Methylumbelliferyl α-D-glucopyranoside, leading to more accurate and reproducible results in α-glucosidase activity assays.

References

An In-depth Technical Guide to the Enzymatic Cleavage of 4-Methylumbelliferyl α-D-glucopyranoside

This guide provides a comprehensive overview of the enzymatic cleavage of 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), a widely used fluorogenic substrate for the detection and quantification of α-glucosidase activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the core concepts.

Principle of the Assay

The enzymatic assay is based on the hydrolysis of the non-fluorescent substrate, 4-Methylumbelliferyl α-D-glucopyranoside, by the enzyme α-glucosidase. The cleavage of the α-1,4-glucosidic bond releases D-glucose and the highly fluorescent product, 4-methylumbelliferone (4-MU, also known as hymecromone).[1][2][3] The rate of 4-MU formation is directly proportional to the α-glucosidase activity and can be monitored fluorometrically.

The fluorescence of 4-MU is highly pH-dependent.[1][4][5] The hydroxyl group on the coumarin ring has a pKa of approximately 7.6-7.8.[6][7] At acidic or neutral pH, the protonated form is relatively non-fluorescent.[8] Deprotonation under alkaline conditions (typically pH > 9) results in the anionic form, which is intensely fluorescent.[4][5] Therefore, the reaction is typically stopped with a high-pH buffer to maximize the fluorescent signal of the liberated 4-MU.[9]

Quantitative Data

For accurate and reproducible results, it is crucial to understand the physicochemical and spectral properties of the substrate and the resulting fluorophore.

Table 1: Physicochemical Properties of 4-Methylumbelliferyl α-D-glucopyranoside

| Property | Value |

| Synonyms | 4-MU-α-D-Glucopyranoside, 4-Methylumbelliferyl-α-D-Glucose |

| Molecular Formula | C₁₆H₁₈O₈ |

| Molecular Weight | 338.3 g/mol |

| CAS Number | 17833-43-1 |

| Solubility | DMSO: 50 mg/mL, DMF: 5 mg/mL |

Source: Cayman Chemical[1]

Table 2: Fluorescent Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Conditions |

| pKa | 7.79 | 7-hydroxyl group[7] |

| Excitation Maximum (λex) | 320 nm | Low pH (1.97-6.72)[1] |

| 360 nm | High pH (7.12-10.3)[1] | |

| 365 nm | 0.15 M glycine buffer, pH 10.2[7] | |

| Emission Maximum (λem) | 445 - 455 nm | pH dependent[1] |

| 445 nm | 0.15 M glycine buffer, pH 10.2[7] | |

| ~450 nm | At pH > 9[4][8] | |

| Quantum Yield (Φf) | 0.63 | 0.1 M phosphate buffer, pH 10[4] |

| ~70% | Both anionic and neutral forms[6] |

Visualizing the Process

Diagrams are essential for conceptualizing the reaction and experimental flow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Moscerdam™ Substrates | Enzyme Substrates - Fluorogenic Substrates Products | Biosynth [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Methylumbelliferyl α-D-glucopyranoside (CAS: 17833-43-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), with the CAS number 17833-43-1, is a highly sensitive fluorogenic substrate for the enzyme α-glucosidase.[1][2][3] Its utility in biochemical assays stems from the enzymatic cleavage of the α-glucosidic bond, which releases the highly fluorescent compound 4-methylumbelliferone (4-MU).[4] This reaction provides a robust method for the detection and quantification of α-glucosidase activity. This technical guide provides a comprehensive overview of 4-MUG, including its chemical properties, applications, and detailed experimental protocols.

Chemical and Physical Properties

4-Methylumbelliferyl α-D-glucopyranoside is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17833-43-1 | [5] |

| Molecular Formula | C₁₆H₁₈O₈ | [5] |

| Molecular Weight | 338.31 g/mol | [5] |

| Appearance | White to off-white powder | |

| Solubility | Pyridine: 50 mg/mL, DMSO: 50 mg/mL, Methanol | |

| Storage Temperature | -20°C | [5] |

| Excitation Maximum (of 4-MU) | 360 nm | [4] |

| Emission Maximum (of 4-MU) | 440-455 nm | [4][6] |

Principle of Action

The core application of 4-MUG lies in its role as a fluorogenic substrate. In the presence of α-glucosidase, the non-fluorescent 4-MUG molecule is hydrolyzed to release glucose and the highly fluorescent 4-methylumbelliferone (4-MU). The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the activity of the α-glucosidase enzyme.

Applications in Research and Drug Development

Diagnosis of Pompe Disease

A primary clinical application of 4-MUG is in the diagnosis of Pompe disease, a lysosomal storage disorder caused by a deficiency of the acid α-glucosidase (GAA) enzyme.[2] Assays using 4-MUG are a standard method for determining GAA activity in patient samples such as cultured skin fibroblasts, peripheral blood leukocytes, and dried blood spots.[2]

High-Throughput Screening of α-Glucosidase Inhibitors

In the realm of drug discovery, 4-MUG is an invaluable tool for high-throughput screening (HTS) of potential α-glucosidase inhibitors.[1] These inhibitors are of significant interest for the management of type 2 diabetes, as they can delay the digestion of carbohydrates and consequently lower postprandial blood glucose levels. The fluorometric assay using 4-MUG offers high sensitivity, making it suitable for identifying both potent and weak inhibitors in large compound libraries.

Experimental Protocols

Preparation of Reagents

Citrate-Phosphate Buffer (0.1 M, pH 4.0 - 7.0)

-

Stock Solution A (0.1 M Citric Acid): Dissolve 21.01 g of citric acid monohydrate in deionized water to a final volume of 1 L.[7]

-

Stock Solution B (0.2 M Dibasic Sodium Phosphate): Dissolve 53.65 g of Na₂HPO₄·7H₂O in deionized water to a final volume of 1 L.[7]

-

Working Buffer: Mix the stock solutions in the ratios specified in the table below and adjust the final volume with deionized water.

| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.2 M Na₂HPO₄ (mL) |

| 4.0 | 38.55 | 11.45 |

| 4.6 | 32.25 | 17.75 |

| 5.0 | 27.80 | 22.20 |

| 6.0 | 18.77 | 31.23 |

| 7.0 | 8.83 | 41.17 |

Note: The optimal pH for the assay may vary depending on the specific α-glucosidase being studied. For lysosomal acid α-glucosidase, a pH in the range of 4.0-5.0 is typically used.

4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) Stock Solution (10 mM)

Dissolve 33.83 mg of 4-MUG in 10 mL of DMSO. Store in aliquots at -20°C.

α-Glucosidase Stock Solution

Prepare a stock solution of α-glucosidase in the appropriate citrate-phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 0.1-1.0 U/mL.

Stop Solution (0.5 M Glycine-NaOH, pH 10.4)

Dissolve 37.5 g of glycine in approximately 800 mL of deionized water. Adjust the pH to 10.4 with 1 M NaOH and bring the final volume to 1 L.

α-Glucosidase Activity Assay Protocol

This protocol is designed for a 96-well plate format.

-

Prepare the reaction mixture: In each well of a black, clear-bottom 96-well plate, add the following:

-

50 µL of Citrate-Phosphate Buffer

-

20 µL of α-Glucosidase solution

-

20 µL of deionized water (for control) or inhibitor solution

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction: Add 10 µL of 10 mM 4-MUG stock solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the fluorescence signal is within the linear range of the instrument.

-

Terminate the reaction: Add 100 µL of Stop Solution to each well.

-

Measure fluorescence: Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~450 nm.

Data Analysis and Interpretation

The activity of α-glucosidase is calculated based on the rate of 4-MU production. A standard curve of known concentrations of 4-MU should be prepared to convert the fluorescence units into molar amounts of product formed.

For inhibitor screening, the percentage of inhibition can be calculated using the following formula:

% Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100

Kinetic Parameters

While specific Km and Vmax values for α-glucosidase with 4-MUG can vary depending on the enzyme source and assay conditions, it is crucial to determine these parameters for any new experimental setup. This is typically done by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. A literature search did not yield universally accepted Km and Vmax values for α-glucosidase with 4-MUG, underscoring the importance of empirical determination.

Signaling Pathways

4-Methylumbelliferyl α-D-glucopyranoside is a synthetic substrate and is not directly involved in cellular signaling pathways. Its utility is as an in vitro tool to measure the activity of α-glucosidase, an enzyme that plays a role in carbohydrate metabolism. The product of the enzymatic reaction, 4-methylumbelliferone, has been reported to have biological effects, including the inhibition of hyaluronan synthesis, but this is separate from the primary application of 4-MUG as a substrate.

Conclusion

4-Methylumbelliferyl α-D-glucopyranoside is a robust and sensitive tool for researchers, scientists, and drug development professionals working with α-glucosidase. Its fluorogenic properties enable precise and high-throughput measurement of enzyme activity, making it indispensable for the diagnosis of Pompe disease and the discovery of novel α-glucosidase inhibitors. Adherence to detailed and optimized experimental protocols is essential for obtaining accurate and reproducible results.

References

- 1. Glycosynth - 4-Methylumbelliferyl alpha-D-glucopyranoside [glycosynth.co.uk]

- 2. 4-Methylumbelliferyl-alpha-D-glucopyranoside | 17833-43-1 | M-5600 [biosynth.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. caymanchem.com [caymanchem.com]

- 5. 4-Methylumbelliferyl α-D-glucopyranoside α-glucosidasesubstrate 17833-43-1 [sigmaaldrich.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. static.igem.org [static.igem.org]

An In-depth Technical Guide to 4-MU-α-D-glucopyranoside: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl-α-D-glucopyranoside (4-MU-α-D-glucopyranoside) is a widely utilized fluorogenic substrate for the enzyme α-glucosidase. Its utility in biochemical assays stems from the enzymatic cleavage of the α-glucosidic bond, which releases the highly fluorescent compound 4-methylumbelliferone (4-MU). This reaction provides a sensitive and quantitative method for measuring α-glucosidase activity, making it an invaluable tool in various research areas, including the diagnosis of lysosomal storage diseases and high-throughput screening for enzyme inhibitors. This guide provides a comprehensive overview of the physical and chemical properties of 4-MU-α-D-glucopyranoside, detailed experimental protocols for its use, and a visualization of the relevant biochemical pathways.

Physical and Chemical Properties

The fundamental characteristics of 4-MU-α-D-glucopyranoside are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Chemical Properties

| Property | Value |

| IUPAC Name | 7-(α-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one[1] |

| Synonyms | 4-Methylumbelliferyl-α-D-glucose, 4-Methylumbelliferyl-α-D-glucoside, 4-MU-α-D-Glc, α-MUG, 4-MUG[1][2] |

| CAS Number | 17833-43-1[1][2] |

| Molecular Formula | C₁₆H₁₈O₈[1][2] |

| Molecular Weight | 338.31 g/mol [2] |

| Appearance | White to off-white crystalline powder[3][4] |

| Purity | ≥95% to ≥99% (depending on the supplier)[1][3][5] |

| Storage Temperature | -20°C[1][5][6] |

Table 2: Solubility Data

| Solvent | Solubility |

| DMSO | 50 mg/mL[1][7] |

| DMF | 5 mg/mL[1] |

| Pyridine | 50 mg/mL[4][5] |

| Acetone/Water (1:1) | 2% solution is soluble[6] |

It is important to note that the solubility in aqueous buffers is limited, and the use of organic solvents like DMSO or DMF is often necessary to prepare stock solutions.[8]

Table 3: Spectral Properties of the Fluorescent Product (4-Methylumbelliferone)

The fluorescence of the cleavage product, 4-methylumbelliferone (4-MU), is pH-dependent.[1][9][10]

| pH Range | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| Low (1.97-6.72) | ~320 nm[1][9][10] | 445-455 nm (emission increases as pH decreases)[1][9][10] |

| High (7.12-10.3) | ~360 nm[1][9][10] | ~445 nm[1][7] |

Enzymatic Reaction and Signaling Pathway

4-MU-α-D-glucopyranoside is a substrate for α-glucosidase, an enzyme that hydrolyzes terminal, non-reducing α-1,4-linked glucose residues.[11] A key physiological role of lysosomal α-glucosidase (also known as acid α-glucosidase or GAA) is the breakdown of glycogen into glucose within the lysosome. A deficiency in this enzyme leads to the accumulation of glycogen in lysosomes, causing the lysosomal storage disorder known as Pompe disease.[2][3][12]

The enzymatic reaction is straightforward: α-glucosidase cleaves the glycosidic bond in 4-MU-α-D-glucopyranoside, releasing glucose and the fluorescent 4-methylumbelliferone.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Lysosomal storage disease - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysosomal Storage Disorders: Causes, Symptoms, Diagnosis, Treatment [webmd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Alpha-glucosidase enzyme: Significance and symbolism [wisdomlib.org]

- 9. 4-Methylumbelliferyl-α-D-Glucopyranoside | The Antirrhinum [antirrhinum.net]

- 10. caymanchem.com [caymanchem.com]

- 11. α-Glucosidase - Wikipedia [en.wikipedia.org]

- 12. Lysosomal Diseases [glycoforum.gr.jp]

Hydrolysis of 4-Methylumbelliferyl α-D-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrolysis mechanism of 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), a widely utilized fluorogenic substrate in biochemical assays. The document details both the enzymatic and acid-catalyzed hydrolysis pathways, presents quantitative kinetic data, and outlines comprehensive experimental protocols.

Introduction

4-Methylumbelliferyl α-D-glucopyranoside is a synthetic substrate that, upon hydrolysis, yields α-D-glucose and the highly fluorescent compound 4-methylumbelliferone (4-MU). This property makes it an invaluable tool for the sensitive detection and quantification of α-glucosidase activity. The enzymatic cleavage of the α-glycosidic bond in 4-MUG is central to various research and diagnostic applications, including the study of carbohydrate metabolism, the screening of α-glucosidase inhibitors for the management of type 2 diabetes, and the diagnosis of lysosomal storage disorders such as Pompe disease.[1][2]

Hydrolysis Mechanisms

The hydrolysis of the α-glycosidic bond in 4-Methylumbelliferyl α-D-glucopyranoside can be achieved through two primary mechanisms: enzymatic catalysis and acid-catalyzed chemical hydrolysis.

Enzymatic Hydrolysis by α-Glucosidase

The enzymatic hydrolysis of 4-MUG is predominantly carried out by α-glucosidases (EC 3.2.1.20), a class of enzymes that catalyze the cleavage of terminal, non-reducing α-1,4-linked glucose residues from various substrates.[3]

The catalytic mechanism of α-glucosidases generally proceeds via a double displacement reaction, involving a nucleophilic substitution at the anomeric carbon of the glucose moiety. This process involves two key carboxylic acid residues within the enzyme's active site: a catalytic nucleophile and an acid/base catalyst.

Proposed Mechanism:

-

Glycosylation Step: The catalytic nucleophile (an aspartate or glutamate residue) attacks the anomeric carbon (C1) of the glucopyranosyl ring of 4-MUG. Simultaneously, the acid/base catalyst (another aspartate or glutamate residue) protonates the glycosidic oxygen atom, facilitating the departure of the 4-methylumbelliferone aglycone. This step results in the formation of a covalent glycosyl-enzyme intermediate and the release of the fluorescent 4-methylumbelliferone.

-

Deglycosylation Step: The acid/base catalyst, now acting as a general base, activates a water molecule. This activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, leading to the hydrolysis of the covalent bond. The α-D-glucose product is released, and the enzyme's active site is regenerated for another catalytic cycle.

This mechanism proceeds through an oxocarbenium ion-like transition state. For human lysosomal α-glucosidase, Asp-518 has been identified as a critical catalytic residue, likely functioning as the nucleophile.[2]

Caption: Enzymatic hydrolysis of 4-MUG by α-glucosidase.

Acid-Catalyzed Hydrolysis

In the absence of an enzyme, the hydrolysis of 4-MUG can be catalyzed by acid. This reaction follows a general mechanism for glycoside hydrolysis.

Mechanism:

-

Protonation: The glycosidic oxygen atom is protonated by a hydronium ion (H₃O⁺), forming a protonated glycoside. This is a rapid and reversible step.

-

Formation of a Carbonium-Oxonium Ion: The protonated aglycone (4-methylumbelliferone) departs, leading to the formation of a resonance-stabilized carbonium-oxonium ion intermediate. This is the rate-determining step.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the anomeric carbon of the intermediate.

-

Deprotonation: A final deprotonation step yields the α-D-glucose product and regenerates the acid catalyst.

Caption: Acid-catalyzed hydrolysis of 4-MUG.

Quantitative Data

The kinetic parameters for the hydrolysis of 4-MUG are dependent on the source of the α-glucosidase, as well as the experimental conditions such as pH and temperature. The following tables summarize representative kinetic constants and optimal conditions.

Table 1: Kinetic Parameters for α-Glucosidase with 4-MUG and Related Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | Reference |

| Saccharomyces cerevisiae | p-Nitrophenyl α-D-glucopyranoside | 0.31 | 134 | - | [4] |

| Human Lysosomal (recombinant) | p-Nitrophenyl α-D-glucopyranoside | 5.8 | - | - | [5] |

| Pyrococcus furiosus | p-Nitrophenyl α-D-glucopyranoside | - | - | - | [6] |

| Thermoanaerobacter ethanolicus | p-Nitrophenyl α-D-glucopyranoside | 0.2952 | 25.41 (U/mg) | - | [7] |

Table 2: Optimal Conditions for α-Glucosidase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Saccharomyces cerevisiae | 6.7 - 6.8 | - | [4] |

| Pyrococcus furiosus | 5.0 - 6.0 | 105 - 115 | [6] |

| Thermoanaerobacter ethanolicus | 5.0 - 5.5 | 70 | [7] |

| Aspergillus niveus | 6.0 | 65 | [8] |

| Sludge-derived | 8.0 | 50 | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the purification of α-glucosidase and the subsequent determination of its kinetic parameters using 4-MUG.

Purification of α-Glucosidase from Saccharomyces cerevisiae (Yeast)

This protocol is adapted from established methods for yeast α-glucosidase purification.

Materials:

-

Saccharomyces cerevisiae cell paste

-

Lysis Buffer: 50 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM PMSF

-

Ammonium sulfate

-

Dialysis tubing (10 kDa MWCO)

-

Chromatography resins: DEAE-cellulose, Sephacryl S-200

-

Chromatography columns and system

Procedure:

-

Cell Lysis: Resuspend yeast cell paste in Lysis Buffer and disrupt cells using a bead beater or French press.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while stirring on ice. After 30 minutes, centrifuge at 15,000 x g for 20 minutes. Discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 70% saturation. After 30 minutes, collect the precipitate by centrifugation.

-

Dialysis: Resuspend the pellet in a minimal volume of Lysis Buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

DEAE-Cellulose Chromatography: Apply the dialyzed sample to a DEAE-cellulose column pre-equilibrated with Lysis Buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in Lysis Buffer. Collect fractions and assay for α-glucosidase activity.

-

Sephacryl S-200 Gel Filtration: Pool the active fractions from the ion-exchange step, concentrate, and apply to a Sephacryl S-200 column equilibrated with Lysis Buffer containing 150 mM NaCl. Elute with the same buffer and collect fractions.

-

Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity.

Caption: Workflow for the purification of α-glucosidase.

Determination of Kinetic Parameters (Km and Vmax)

This protocol describes a continuous fluorometric assay to determine the Michaelis-Menten constants for the hydrolysis of 4-MUG.

Materials:

-

Purified α-glucosidase

-

Assay Buffer: e.g., 100 mM sodium acetate buffer, pH 4.5

-

4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) stock solution

-

4-Methylumbelliferone (4-MU) standard solution

-

Stop Solution: 0.2 M glycine-carbonate buffer, pH 10.5

-

Fluorometer and 96-well black microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the 4-MUG stock solution in Assay Buffer to achieve a range of final substrate concentrations (e.g., 0.1 to 10 times the expected Km).

-

Prepare a standard curve of 4-MU in Assay Buffer mixed with Stop Solution.

-

-

Enzyme Assay:

-

In a 96-well black microplate, add a fixed volume of Assay Buffer to each well.

-

Add varying volumes of the different 4-MUG dilutions to the wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a fixed amount of purified α-glucosidase to each well.

-

Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for 4-MU (e.g., Ex: 360 nm, Em: 450 nm).[5] Collect data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to the concentration of 4-MU produced using the 4-MU standard curve.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation.

-

Caption: Experimental workflow for kinetic parameter determination.

Conclusion

The hydrolysis of 4-Methylumbelliferyl α-D-glucopyranoside is a fundamental reaction in the study of α-glucosidase activity. Understanding the intricacies of its enzymatic and chemical hydrolysis mechanisms, coupled with a robust methodology for quantifying its kinetics, is paramount for researchers in drug discovery and diagnostics. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for the scientific community. The provided protocols offer a solid foundation for the purification of α-glucosidase and the accurate determination of its kinetic parameters with 4-MUG, facilitating further research into the role of this important enzyme class in health and disease.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. goldbio.com [goldbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Purification and characterization of an alpha-glucosidase from Saccharomyces carlsbergensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Purification and characterization of an alpha-glucosidase from a hyperthermophilic archaebacterium, Pyrococcus furiosus, exhibiting a temperature optimum of 105 to 115 degrees C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application